3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride
Overview
Description
3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride is a synthetic compound that has garnered attention in the scientific community due to its potential biological and industrial applications. This compound is characterized by its unique structure, which includes azido groups, an ethyl group, and a phenyl group attached to a phenanthridinium core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride typically involves the introduction of azido groups to the phenanthridinium core. This can be achieved through a series of chemical reactions, including nitration, reduction, and azidation. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the successful introduction of the azido groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride undergoes several types of chemical reactions, including:
Oxidation: The azido groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form amines.
Substitution: The azido groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include amines, substituted phenanthridinium derivatives, and oxidized azido compounds. These products can be further utilized in various chemical processes and applications.
Scientific Research Applications
3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of DNA interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride involves its interaction with nucleic acids. The compound intercalates into double-stranded DNA and RNA, disrupting their structure and function. This intercalation can inhibit DNA polymerase activity and induce frameshift mutations, making it a valuable tool in genetic research.
Comparison with Similar Compounds
Similar Compounds
Ethidium bromide: Another phenanthridinium derivative known for its use as a nucleic acid stain.
Acridine orange: A compound with similar intercalating properties used in cell biology.
Uniqueness
3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride is unique due to the presence of azido groups, which confer additional reactivity and potential for further chemical modifications. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
8-azido-3-diazonioimino-5-ethyl-6-phenylphenanthridine;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N7.ClH/c1-2-28-20-13-16(25-27-23)9-11-18(20)17-10-8-15(24-26-22)12-19(17)21(28)14-6-4-3-5-7-14;/h3-13H,2H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWUSKHCRBDCBY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=N[N+]#N)C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67620-23-9 (Parent) | |
Record name | Phenanthridinium, 3,8-diazido-5-ethyl-6-phenyl-, chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065282362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90983898 | |
Record name | 3-(8-Azido-5-ethyl-6-phenylphenanthridin-3(5H)-ylidene)triaz-1-yn-2-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90983898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65282-36-2 | |
Record name | Phenanthridinium, 3,8-diazido-5-ethyl-6-phenyl-, chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065282362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(8-Azido-5-ethyl-6-phenylphenanthridin-3(5H)-ylidene)triaz-1-yn-2-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90983898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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